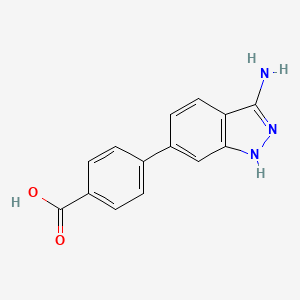

4-(3-amino-1H-indazol-6-yl)benzoic Acid

Description

4-(3-Amino-1H-indazol-6-yl)benzoic acid is a heterocyclic compound combining a benzoic acid core with a 3-amino-substituted indazole moiety at the 6-position. The compound’s structure suggests utility in kinase inhibition or antioxidant pathways, though empirical data are needed to confirm these hypotheses.

Properties

IUPAC Name |

4-(3-amino-1H-indazol-6-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c15-13-11-6-5-10(7-12(11)16-17-13)8-1-3-9(4-2-8)14(18)19/h1-7H,(H,18,19)(H3,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXFSKQXBJIWQRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(C=C2)C(=NN3)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate hydrazine derivatives with ortho-substituted benzoic acids under acidic conditions . The reaction conditions often include the use of strong acids like hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 4-(3-amino-1H-indazol-6-yl)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(3-amino-1H-indazol-6-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced back to the amino group.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can revert these back to the amino form .

Scientific Research Applications

Scientific Research Applications

- Kinase Inhibitors: Derivatives of 3-aminoindazole have been explored as inhibitors of kinases, such as Bcr-Abl kinase, which is relevant in the treatment of leukemia .

- Syk Inhibitors: Certain indazole derivatives, including those structurally related to 4-(3-amino-1H-indazol-6-yl)benzoic acid, have been patented as Syk inhibitors . Syk (spleen tyrosine kinase) is a non-receptor tyrosine kinase that plays a role in immune cell signaling and has been a target for treating autoimmune and inflammatory diseases.

- DNA Gyrase Inhibitors: Indazole derivatives have been identified as potent inhibitors of DNA gyrase, an essential bacterial enzyme, suggesting their potential as antibacterial agents .

- Antimicrobial Activity: Quinazoline and quinazolinone derivatives, which may be synthesized using related compounds, have demonstrated antimicrobial activity .

- FXR Activity Modulation: Compounds that regulate farnesoid X receptor (FXR) activity may reduce triglycerides synthesis in the liver, representing a potential therapeutic approach for managing cholesterol and triglyceride levels .

Data Table

The table summarizes the applications of indazole derivatives in scientific research:

Case Studies

While specific case studies directly involving this compound are not available in the search results, the following examples highlight the use of related compounds in drug discovery:

- Bcr-Abl Kinase Inhibitors: A study described the design, synthesis, and biological evaluation of novel 3-amino-4-ethynyl indazole derivatives as Bcr-Abl kinase inhibitors with antileukemic activity . This research exemplifies the potential of 3-aminoindazole derivatives in cancer therapy.

- Betulinic Acid Derivatives: Research on betulinic acid derivatives as anti-tumor agents utilized topomer CoMFA modeling to design and synthesize compounds with improved anticancer activity . This demonstrates how computational methods combined with chemical synthesis can lead to the development of new therapeutic candidates.

- SGLT2 Inhibitors: A study on triazole derivatives as SGLT2 inhibitors used a combination of HQSAR, topomer CoMFA, homology modeling, and docking studies .

Mechanism of Action

The mechanism of action of 4-(3-amino-1H-indazol-6-yl)benzoic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, such as cell division, which is why it is being studied as a potential anticancer agent . The pathways involved often include the inhibition of kinases and other regulatory proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Key Observations :

- The benzoic acid group in the target compound and ’s triazole analog improves water solubility compared to ’s indazole derivative.

- The 3-amino group in the target compound may enhance binding to enzymatic targets (e.g., kinases) via H-bonding, whereas ’s triazole could stabilize radical scavenging in antioxidant pathways .

Physicochemical Properties

Biological Activity

4-(3-amino-1H-indazol-6-yl)benzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features an indazole moiety linked to a benzoic acid structure, which is pivotal for its biological interactions. The presence of the amino group at the 3-position of the indazole ring enhances its solubility and biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have shown that compounds containing indazole scaffolds exhibit significant anticancer properties. For instance, derivatives related to this compound have demonstrated potent antiproliferative effects against various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | < 10 |

| MCF-7 (Breast Cancer) | < 5 |

| HCT116 (Colorectal Cancer) | < 10 |

These findings suggest that the compound may induce apoptosis in cancer cells, potentially through pathways involving the mitochondrial membrane and reactive oxygen species (ROS) production .

2. Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on various enzymes, notably those involved in cancer progression. For example, it has shown activity against:

- FLT3 Kinase : A critical target in acute myeloid leukemia (AML), with some derivatives exhibiting IC50 values in the low nanomolar range.

| Enzyme | IC50 (nM) |

|---|---|

| FLT3 | 41.6 |

| FLT3-D835Y | 5.64 |

This highlights its potential as a targeted therapy for FLT3-mutated cancers .

The mechanisms through which this compound exerts its effects include:

- Induction of Apoptosis : Evidence suggests that this compound can trigger apoptotic pathways by modulating pro-apoptotic and anti-apoptotic proteins, such as increasing Bax and cleaved caspase-3 levels while decreasing Bcl-2 levels .

- Inhibition of Cell Proliferation : The compound inhibits cell cycle progression in cancer cells, leading to reduced proliferation rates.

4. Structure-Activity Relationship (SAR) Studies

SAR studies indicate that modifications to the indazole and benzoic acid moieties significantly affect biological activity. For example, substituents at specific positions on the indazole ring can enhance potency against cancer cell lines and improve selectivity towards target enzymes .

Case Studies

Several case studies have highlighted the effectiveness of compounds derived from or related to this compound:

- Indazole Derivatives in Cancer Therapy : A series of indazole derivatives were synthesized and tested for their anticancer activity against multiple cell lines. The most potent derivatives showed IC50 values below 10 µM across various assays, indicating their potential as lead compounds for further development .

- FLT3 Inhibitors : The efficacy of indazole-based compounds was evaluated in preclinical models of AML, demonstrating significant tumor regression in xenograft models when treated with these inhibitors, particularly those targeting FLT3 mutations .

Q & A

Q. Q1. What are the recommended synthetic routes for 4-(3-amino-1H-indazol-6-yl)benzoic Acid, and how can purity be optimized?

Methodological Answer:

- Synthetic Pathways : A two-step approach is common for analogous benzoic acid derivatives: (1) coupling of indazole precursors with substituted benzoic acids via Suzuki-Miyaura or Buchwald-Hartwig reactions, and (2) deprotection/functionalization of the amino group. For example, describes a process for synthesizing 2-[bis(aryl)methyl]benzoic acids using acidic media for coupling, which could be adapted .

- Purity Optimization : Use preparative HPLC (High-Performance Liquid Chromatography) with C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% TFA). Monitor purity via LC-MS (Liquid Chromatography-Mass Spectrometry) and confirm with -NMR (Nuclear Magnetic Resonance) peak integration (as in for triazine derivatives) .

Q. Q2. How should researchers characterize the crystallographic structure of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELX programs (e.g., SHELXL for refinement) for structure determination. highlights SHELX’s robustness in resolving small-molecule structures, even with twinned data .

- Key Parameters : Optimize crystal growth via vapor diffusion (e.g., methanol/water mixtures). Validate hydrogen bonding patterns (e.g., between the indazole NH and benzoic acid COOH groups) using Olex2 or Mercury software.

Advanced Research Questions

Q. Q3. How can computational modeling predict the compound’s binding affinity to kinase targets (e.g., Aurora A)?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions. Focus on the indazole core (potential ATP-binding motif) and the benzoic acid moiety (solubility enhancer). Parameterize force fields with Gaussian 16 DFT calculations (B3LYP/6-31G* basis set) for charge distribution .

- Validation : Compare with experimental IC values from kinase inhibition assays. Address discrepancies (e.g., steric clashes in docking vs. flexible binding pockets) using molecular dynamics simulations (NAMD or GROMACS).

Q. Q4. How to resolve contradictions in biological activity data across cell lines?

Methodological Answer:

- Experimental Design :

- Controlled Variables : Standardize cell lines (e.g., HEK293 vs. HeLa), passage numbers, and assay conditions (e.g., serum-free media for kinase studies).

- Data Normalization : Use Z’-factor validation for high-throughput screens. Include positive controls (e.g., staurosporine for apoptosis).

- Analysis : Apply ANOVA with post-hoc Tukey tests to identify statistically significant outliers. Cross-reference with proteomic profiling (e.g., Western blot for downstream kinase activation) to validate target engagement .

Q. Q5. What strategies mitigate degradation of the amino-indazole moiety during long-term stability studies?

Methodological Answer:

- Degradation Pathways : Identify via accelerated stability testing (40°C/75% RH for 1 month). LC-MS can detect oxidation products (e.g., N-oxide formation).

- Stabilization :

Critical Analysis of Contradictions

- Synthetic Yield Variability : notes that acidic coupling media can lead to byproducts (e.g., dimerization). Mitigate via stoichiometric control (1:1.05 molar ratio) and inert atmosphere .

- Biological Activity Discrepancies : Differences in cell permeability (e.g., P-gp efflux in HeLa cells) may explain variance. Use transporter inhibitors (verapamil) in follow-up assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.